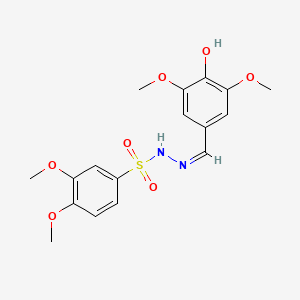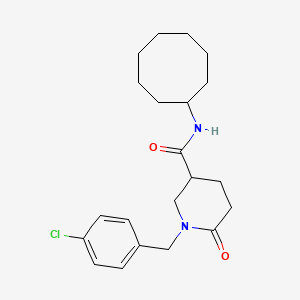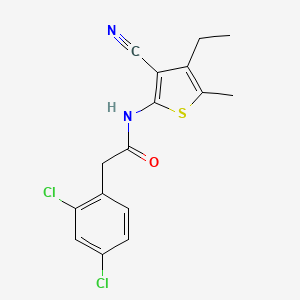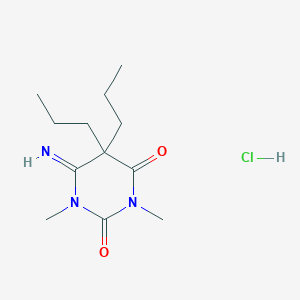
4-(3-fluoro-4-methoxybenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-fluoro-4-methoxybenzoyl)morpholine” is a compound that contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The morpholine ring is attached to a benzoyl group, which is further substituted with a fluoro and a methoxy group .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring is a benzoyl group (a benzene ring attached to a carbonyl group), which is further substituted at the 3-position with a fluoro group and at the 4-position with a methoxy group .Wissenschaftliche Forschungsanwendungen
4-(3-fluoro-4-methoxybenzoyl)morpholine has been widely used in scientific research for various applications. One of the major applications is in the field of medicinal chemistry, where it has been studied for its potential as a lead compound for the development of new drugs. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
Target of Action
It’s known that the compound is a derivative of 3-fluoro-4-methoxybenzoic acid , which is used as an intermediate in the preparation of APIs for the treatment of Alzheimer’s disease .
Mode of Action
Its parent compound, 3-fluoro-4-methoxybenzoic acid, is known to undergo various reactions, including fischer esterification affording esters with ligustrazine moiety for the treatment of alzheimer’s disease .
Biochemical Pathways
It’s known that its parent compound, 3-fluoro-4-methoxybenzoic acid, can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for friedel-craft acylation reaction .
Result of Action
Its parent compound, 3-fluoro-4-methoxybenzoic acid, can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-fluoro-4-methoxybenzoyl)morpholine has several advantages as a research tool, including its high potency and selectivity, its ability to penetrate cell membranes, and its relatively low toxicity compared to other chemotherapeutic agents. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound can be expensive to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-(3-fluoro-4-methoxybenzoyl)morpholine. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound and related compounds. Another area of interest is the elucidation of the molecular mechanisms underlying the antitumor and neuroprotective effects of this compound, which could lead to the development of more effective therapies for cancer and neurodegenerative diseases. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic potential and overcome some of its limitations.
Synthesemethoden
The synthesis of 4-(3-fluoro-4-methoxybenzoyl)morpholine involves the reaction of 3-fluoro-4-methoxybenzoic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to form the morpholine ring. The final product is obtained after purification by column chromatography.
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFNRAUGUOJXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6016572.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6016583.png)
![N-[(1-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6016590.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B6016599.png)


![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({methyl[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016616.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6016620.png)


![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6016643.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6016653.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6016663.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B6016670.png)